1-Butyl-2-ethyloctahydro-1H-4,7-epoxyinden-5-ol
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Overview
Description
1-Butyl-2-ethyloctahydro-1H-4,7-epoxyinden-5-ol is a complex organic compound with a unique structure that includes an epoxy group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-2-ethyloctahydro-1H-4,7-epoxyinden-5-ol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the following steps:
Formation of the Indene Ring: The indene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Epoxidation: The indene ring is then subjected to epoxidation using a peracid such as m-chloroperbenzoic acid (m-CPBA) to introduce the epoxy group.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using osmium tetroxide (OsO4) followed by reduction with sodium bisulfite (NaHSO3).
Alkylation: The final step involves the alkylation of the indene ring to introduce the butyl and ethyl groups. This can be achieved using alkyl halides in the presence of a strong base such as sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Butyl-2-ethyloctahydro-1H-4,7-epoxyinden-5-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The epoxy group can be reduced to a diol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the epoxy group.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a diol.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-Butyl-2-ethyloctahydro-1H-4,7-epoxyinden-5-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Butyl-2-ethyloctahydro-1H-4,7-epoxyinden-5-ol involves its interaction with specific molecular targets and pathways. The epoxy group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
1-Butyl-2-ethyloctahydro-1H-inden-5-ol: Lacks the epoxy group, resulting in different reactivity and applications.
1-Butyl-2-ethyloctahydro-1H-4,7-epoxyinden-5-one: Contains a carbonyl group instead of a hydroxyl group, leading to different chemical properties.
Properties
CAS No. |
62583-58-8 |
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Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
3-butyl-4-ethyl-10-oxatricyclo[5.2.1.02,6]decan-8-ol |
InChI |
InChI=1S/C15H26O2/c1-3-5-6-10-9(4-2)7-11-14(10)13-8-12(16)15(11)17-13/h9-16H,3-8H2,1-2H3 |
InChI Key |
OFQSIZRKIPFGKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1C(CC2C1C3CC(C2O3)O)CC |
Origin of Product |
United States |
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